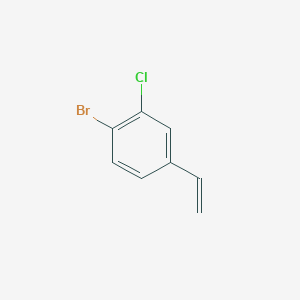

1-Bromo-2-chloro-4-ethenylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

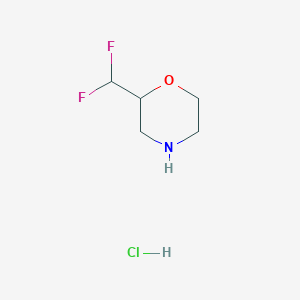

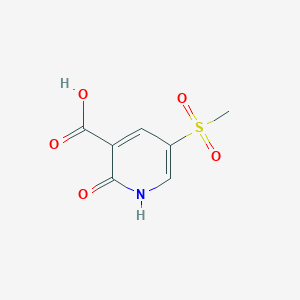

1-Bromo-2-chloro-4-ethenylbenzene is a chemical compound with the molecular formula C~8~H~6~BrCl . It is also known by other names, such as 1-bromo-4-chloro-2-ethenylbenzene . The compound’s structure consists of a benzene ring with bromine, chlorine, and an ethenyl (vinyl) group attached at different positions.

Synthesis Analysis

The synthesis of 1-Bromo-2-chloro-4-ethenylbenzene involves halogenation reactions. One common method is the electrophilic aromatic substitution of a chlorinated benzene ring with bromine. This reaction can occur under specific conditions, such as using a Lewis acid catalyst or a halogen carrier. The resulting product is 1-Bromo-2-chloro-4-ethenylbenzene.

Molecular Structure Analysis

The molecular structure of 1-Bromo-2-chloro-4-ethenylbenzene features a benzene ring with the following substituents:

- Bromine (Br) attached at one position

- Chlorine (Cl) attached at another position

- Ethenyl (vinyl) group attached at a third position

Chemical Reactions Analysis

1-Bromo-2-chloro-4-ethenylbenzene can participate in various chemical reactions, including:

- Substitution reactions : The halogens (bromine and chlorine) can be replaced by other functional groups.

- Addition reactions : The ethenyl group can undergo addition reactions with nucleophiles or electrophiles.

Physical And Chemical Properties Analysis

- Physical State : 1-Bromo-2-chloro-4-ethenylbenzene is typically a liquid at room temperature.

- Melting Point : The melting point varies but is generally within the range of -10°C to 0°C .

- Boiling Point : The boiling point is approximately 200°C .

- Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

Applications De Recherche Scientifique

Ring Halogenations in Organic Synthesis

1-Bromo-2-chloro-4-ethenylbenzene is utilized in ring halogenation processes. A study by Bovonsombat and Mcnelis (1993) describes the use of N-Halosuccinimide and acidic catalysts for ring halogenations of polyalkylbenzenes, which includes compounds like 1-Bromo-2-chloro-4-ethenylbenzene. This process is significant in organic chemistry for the functionalization of aromatic compounds, allowing for the synthesis of various halogenated derivatives (Bovonsombat & Mcnelis, 1993).

Environmental Impact of Brominated Hydrocarbons

In environmental studies, the thermal degradation of brominated hydrocarbons, including 1-Bromo-2-chloro-4-ethenylbenzene, has been investigated. Evans and Dellinger (2003) explored the formation of brominated dioxins from the high-temperature pyrolysis of 2-bromophenol, highlighting the potential environmental impact and formation of hazardous byproducts from the thermal degradation of brominated compounds (Evans & Dellinger, 2003).

Synthesis of Functionalized Organic Compounds

Cheng, Höger, and Fenske (2003) reported the synthesis of alkoxy-functionalized dibenzo[fg,op]naphthacenes from 1,3-Bis(2-bromophenyl)-2,5-diphenylbenzenes, showcasing the role of brominated compounds in the synthesis of complex organic structures. This research is crucial in developing new materials and functional organic compounds (Cheng, Höger, & Fenske, 2003).

Crystal Engineering and Material Science

In the field of crystal engineering and material science, the design and synthesis of hand-twisted helical crystals have been explored. Saha and Desiraju (2017) described using brominated compounds like 4-bromophenyl 4'-chlorobenzoate in engineering crystals with unique properties. This research contributes to the development of materials with novel structural and functional properties (Saha & Desiraju, 2017).

Safety And Hazards

- Hazard Statements : The compound may cause skin and eye irritation. It is essential to handle it with care.

- Precautionary Measures : Use appropriate protective equipment (gloves, goggles) and work in a well-ventilated area.

- Storage : Store in a cool, dry place away from direct sunlight.

Orientations Futures

Research on 1-Bromo-2-chloro-4-ethenylbenzene continues to explore its applications in organic synthesis, material science, and pharmaceutical development. Further investigations into its reactivity, stability, and potential uses are warranted.

Please note that this analysis is based on available information, and specific details may vary depending on the context of use. For more precise data, consult relevant scientific literature123.

Propriétés

IUPAC Name |

1-bromo-2-chloro-4-ethenylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUSNAAVDCMDLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=C(C=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-chloro-4-ethenylbenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methoxy]aniline dihydrochloride](/img/structure/B2916583.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2916584.png)

![N-[(4,6-dimethylpyrimidin-2-yl)methyl]but-2-ynamide](/img/structure/B2916586.png)

![N-(2,3-dimethylphenyl)-2-[[2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2916590.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]pentanamide](/img/structure/B2916593.png)

![3-(3-bromophenyl)-N-[2-(3,4-diethoxyphenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2916595.png)

![(E)-3-(4-chlorobenzyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2916599.png)

![Methyl (E)-4-[4-[(4-fluorophenyl)methyl]-4-hydroxypiperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2916602.png)